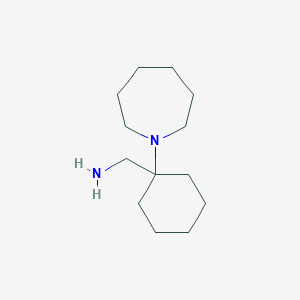

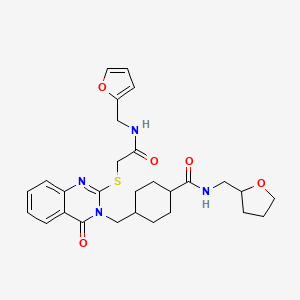

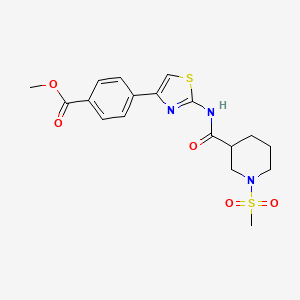

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that are often studied for their potential in various fields, including medicinal chemistry and material science. The research focuses on understanding the synthesis, structure, and properties of such compounds to explore their utility further.

Synthesis Analysis

Synthesis methods for related compounds involve multi-step chemical reactions, including the Mannich reaction for creating N,S-containing heterocycles and catalyzed synthesis for forming alkoxy-substituted donor-acceptor cyclobutanes, leading to the generation of piperidines with high trans stereoselectivity (Dotsenko et al., 2012); (Moustafa & Pagenkopf, 2010).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in determining the molecular structure of such compounds, providing insights into their three-dimensional arrangement and intermolecular interactions, which are critical for their chemical reactivity and properties (Thimmegowda et al., 2009).

Applications De Recherche Scientifique

Role in Polyamine Analogue Recognition

Research indicates that analogues of polyamines, which structurally or functionally resemble N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide, have been synthesized and evaluated for their biological properties. These studies demonstrate the importance of charge in the recognition of these compounds by cellular mechanisms. The synthesized tetraamines, including cyclic analogues, show varying degrees of biological activity based on their charge characteristics, which are influenced by the pKa of the nitrogen atoms. This suggests that the structural configuration and charge of compounds similar to this compound could play a significant role in their biological recognition and interaction, potentially making them useful in understanding cellular uptake mechanisms and the development of therapeutic agents (Bergeron et al., 1995).

Synthesis and Anticonvulsant Activity

Further research into compounds related to this compound has led to the synthesis of various analogues with potential anticonvulsant activity. Studies focusing on the structure-activity relationships reveal that specific substitutions on the piperidine ring and the introduction of certain functional groups can significantly affect the compound's efficacy as an anticonvulsant. This highlights the compound's utility in the development of new therapeutic agents for treating seizures, with the molecular modifications providing insights into the pharmacophore's requirements for activity (Ho et al., 2001).

Application in CNS Agent Development

The development of central nervous system (CNS) agents is another area where analogues of this compound have shown potential. The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents has been prompted by the recognition of specific moieties that contribute to antidepressant activities. This research underlines the compound's relevance in exploring new treatments for depression and other CNS disorders, with the structural features of these analogues providing a basis for the design of compounds with desired pharmacological profiles (Bauer et al., 1976).

Contribution to Heterocyclic Chemistry

The compound and its analogues have also contributed to the field of heterocyclic chemistry, particularly in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These reactions facilitate the formation of various heterocyclic structures, including tetrahydrofuran and oxazoline derivatives. This area of research demonstrates the compound's utility in synthetic chemistry, enabling the creation of diverse heterocyclic compounds that can serve as key intermediates in pharmaceutical synthesis and organic chemistry (Bacchi et al., 2005).

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other piperidine derivatives, it might interact with its targets by binding to active sites, leading to changes in the targets’ function .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cellular responses to stimuli .

Pharmacokinetics

Similar compounds have shown good oral bioavailability and metabolic stability

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the exact effects. Similar compounds have shown various biological activities, including anti-inflammatory, analgesic, and antipsychotic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .

Propriétés

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c18-15(13-2-1-3-13)16-10-12-4-7-17(8-5-12)14-6-9-19-11-14/h12-14H,1-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZYKVVAOAIMST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2CCN(CC2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2497344.png)

![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)

![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)

![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)